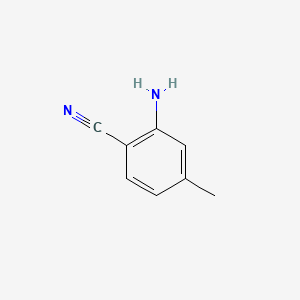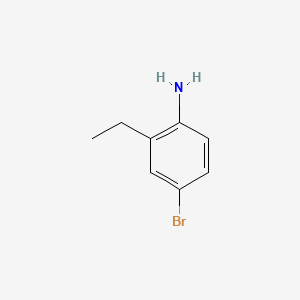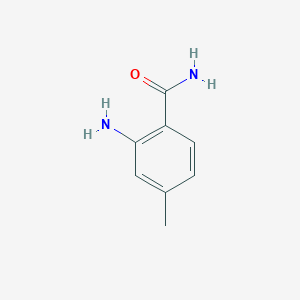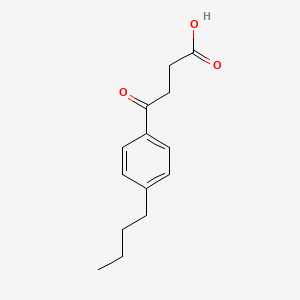
1-(2-Bromophenyl)-1H-pyrazole
説明
1-(2-Bromophenyl)-1H-pyrazole is an aromatic heterocyclic compound belonging to the pyrazole family of compounds. Pyrazoles are five-membered rings with two nitrogen atoms and three carbon atoms. This compound is a white solid with a melting point of 97-99°C and a boiling point of 305-307°C. It is soluble in organic solvents such as ethanol, methanol, and acetone, but insoluble in water. The compound has a molecular weight of 238.04 g/mol and a molecular formula of C7H6BrN2.
科学的研究の応用
Antiproliferative Agents in Cancer Research
1-(2-Bromophenyl)-1H-pyrazole derivatives have shown promise in cancer research, particularly in the development of antiproliferative agents. A study by Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, demonstrating cytotoxic effects against breast cancer and leukemic cells. These compounds, particularly 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, induced cell death by activating apoptosis in cancer cells, suggesting their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).
Cytotoxic Activity Against Tumor Cell Lines
Srour et al. (2018) explored the cytotoxic activity of 1,3,4-trisubstituted pyrazole derivatives against various human cancer cell lines. These derivatives, synthesized from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, exhibited significant activity against cell lines such as hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma. One compound, in particular, showed potent activity and no cytotoxic activity on normal human cell lines, indicating its potential as an anti-cancer agent (Srour et al., 2018).
Synthesis of Heterocyclic Compounds
The synthesis of pyrazolo[5,1-a]isoquinolines and 8-methylenepyrazolo[5,1-a]isoindoles, as described by Fan et al. (2015), involves the use of 1-(2-bromophenyl)-1H-pyrazoles. This method, involving palladium-catalyzed coupling and hydroamination reactions, is significant in the synthesis of complex heterocyclic compounds that may have various applications in medicinal chemistry (Fan et al., 2015).
Spectral Characterization and Fluorescent Assessment
Pyrazoline derivatives, such as those involving this compound, have been studied for their spectral characterization and fluorescence. Ibrahim et al. (2016) synthesized and characterized new pyrazoline derivatives, investigating their fluorescence properties in various solvents. This research contributes to the understanding of the spectroscopic properties of pyrazoline derivatives, which can have implications in material science and photonics (Ibrahim et al., 2016).
Computational and Molecular Structure Studies
Tamer et al. (2016) conducted a combined experimental and DFT approach to study the molecular structure of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. Their research included X-ray diffraction, spectroscopic analyses, and theoretical calculations, providing insights into the stability and electronic properties of the compound. Such studies are crucial in the development of materials with potential applications in nonlinear optics (Tamer et al., 2016).
将来の方向性
The future directions for the study of “1-(2-Bromophenyl)-1H-pyrazole” and related compounds are promising. For instance, dual-target tubulin inhibitors are regarded as a promising approach to overcome limitations and improve therapeutic efficacy . Furthermore, the discovery of a dual tubulin and neuropilin-1 (NRP1) inhibitor with potent in vivo anti-tumor activity via pharmacophore-based docking screening, structure optimization, and biological evaluation is a significant development .
特性
IUPAC Name |
1-(2-bromophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDJHGODPWAKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383668 | |
| Record name | 1-(2-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87488-84-4 | |
| Record name | 1-(2-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

